A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-4'-methylbenzophenone
A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-4'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can dramatically alter a molecule's pharmacokinetic and physicochemical profile, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.
This guide focuses on 3,4-Difluoro-4'-methylbenzophenone (CAS No. 157165-29-2), a diaryl ketone featuring a strategically fluorinated phenyl ring. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Furthermore, benzophenones are widely used as photoinitiators in polymer chemistry[2]. The addition of a 3,4-difluoro substitution pattern makes this particular derivative a compound of significant interest for the development of novel therapeutics and advanced materials.
This document serves as an in-depth technical resource, providing a comprehensive overview of the known physicochemical properties of 3,4-Difluoro-4'-methylbenzophenone, detailed protocols for its synthesis and characterization, and expert insights into interpreting its analytical data.
Section 1: Chemical Identity and Core Properties
A clear definition of the molecule's fundamental properties is the foundation of all subsequent research.
Nomenclature and Structural Information
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IUPAC Name: (3,4-difluorophenyl)(p-tolyl)methanone[3]
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Synonyms: 3,4-Difluoro-4'-methylbenzophenone
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CAS Number: 157165-29-2[4]
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Molecular Formula: C₁₄H₁₀F₂O[4]
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Molecular Weight: 232.23 g/mol [4]
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SMILES: CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties available from established chemical safety and data repositories. It is critical to note that fundamental properties such as melting point and solubility are not consistently reported in publicly accessible databases as of the last update of this guide.
| Property | Value | Source |
| Boiling Point | 343.9 °C (at 760 mmHg) | [4] |
| Density | 1.208 g/cm³ | [4] |
| Flash Point | 131.7 °C | [4] |
| Vapor Pressure | 6.83 x 10⁻⁵ mmHg (at 25 °C) | [4] |
| Melting Point | No data available | [4] |
| Solubility | No data available | [4] |
Section 2: Synthesis via Electrophilic Aromatic Substitution
The most direct and widely adopted method for synthesizing diaryl ketones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction provides a robust route to 3,4-Difluoro-4'-methylbenzophenone.
Causality of the Synthetic Approach
The chosen pathway involves the acylation of 1,2-difluorobenzene with p-toluoyl chloride. The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acyl chloride. The Lewis acid coordinates to the carbonyl oxygen of the p-toluoyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich π-system of the 1,2-difluorobenzene ring to form the new carbon-carbon bond, yielding the target ketone.
Caption: Workflow for Friedel-Crafts acylation synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous Friedel-Crafts acylations[5].
Materials:
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p-Toluoyl chloride (1.1 equivalents)
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1,2-Difluorobenzene (1.0 equivalent)
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Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)
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Anhydrous Dichloromethane (DCM)
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Ice, Deionized Water
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Standard laboratory glassware, magnetic stirrer, and appropriate PPE.
Procedure:
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Catalyst Suspension: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 eq.) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
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Acylium Ion Formation: Dissolve p-toluoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0 °C for 15-20 minutes.
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Electrophilic Attack: Add 1,2-difluorobenzene (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred mixture of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to neutralize any remaining acidic components.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure 3,4-Difluoro-4'-methylbenzophenone.
Section 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following section details the expected outcomes from standard analytical techniques.
Caption: General workflow for physicochemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol:
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Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a standard 5 mm NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Spectrum (in CDCl₃):
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~7.7 ppm (d, 2H): Two aromatic protons on the p-tolyl ring, ortho to the carbonyl group. They appear as a doublet due to coupling with the meta protons.
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~7.3 ppm (d, 2H): Two aromatic protons on the p-tolyl ring, meta to the carbonyl group. They appear as a doublet coupled to the ortho protons.
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~7.4-7.6 ppm (m, 3H): Three aromatic protons on the difluorophenyl ring. These will exhibit complex splitting patterns due to both H-H and H-F coupling.
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~2.4 ppm (s, 3H): Three protons of the methyl group on the p-tolyl ring, appearing as a sharp singlet.
Expected ¹³C NMR Spectrum (in CDCl₃):
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~195 ppm: The carbonyl carbon (C=O).
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~115-160 ppm: Multiple signals corresponding to the 12 aromatic carbons. The carbons directly bonded to fluorine will show large C-F coupling constants, which is a key diagnostic feature. The difluorophenyl ring will show 6 distinct signals, while the p-tolyl ring will show 4 signals due to symmetry.
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~21 ppm: The methyl carbon (-CH₃).
Expected ¹⁹F NMR Spectrum:
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¹⁹F NMR provides direct information about the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms on the difluorophenyl ring. These signals will appear as complex multiplets due to F-F and F-H coupling. The chemical shifts are expected in the typical range for aromatic fluorides (-130 to -160 ppm relative to CFCl₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
Protocol:
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Place a small amount of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.
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Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Expected Key Peaks:
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~1660-1680 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ketone) stretching vibration. This is a definitive peak for the benzophenone core.
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~1500-1600 cm⁻¹: Several sharp peaks corresponding to C=C stretching within the aromatic rings.
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~1100-1300 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations.
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~2900-3100 cm⁻¹: Weak to medium C-H stretching from the aromatic and methyl groups.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
Protocol:
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Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).
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Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.
Expected Results:
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Molecular Ion (M⁺): A prominent peak at m/z = 232.23, corresponding to the molecular weight of C₁₄H₁₀F₂O.
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Key Fragments (EI): Expect characteristic fragmentation patterns of diaryl ketones, including cleavage to form the p-tolyl acylium ion (m/z = 119) and the difluorobenzoyl cation (m/z = 141).
Section 4: Potential Applications and Relevance
The unique combination of a proven pharmacophore (benzophenone) and strategic difluorination positions 3,4-Difluoro-4'-methylbenzophenone as a valuable building block in several research areas:
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Medicinal Chemistry: The compound serves as an excellent starting point for synthesizing more complex drug candidates. The difluoro- moiety can act as a bioisostere for other functional groups, potentially improving metabolic stability and cell permeability. The benzophenone core is a known scaffold for compounds with anticancer and anti-inflammatory activities[1][6][7].
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Photoinitiators and Materials Science: Benzophenone derivatives are widely used as photoinitiators for UV-curable coatings, inks, and adhesives[2]. The fluorine substitution can fine-tune the compound's absorption spectrum and reactivity, potentially leading to more efficient or specialized photoinitiators.
Section 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed.
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Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust. Avoid contact with skin, eyes, and clothing[4].
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Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, gloves, and a lab coat[4].
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Storage: Store in a cool, dry place in a tightly sealed container[4]. The compound is stable under recommended storage conditions[4].
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Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire[4].
Conclusion
3,4-Difluoro-4'-methylbenzophenone is a compound with significant potential, bridging the fields of medicinal chemistry and materials science. While some fundamental physicochemical data like its melting point and solubility remain to be formally documented in major databases, its synthesis is achievable through standard organic chemistry techniques like Friedel-Crafts acylation. The analytical methods outlined in this guide provide a robust framework for its characterization and quality control. The strategic placement of its difluoro- and methyl- functionalities makes it an attractive scaffold for further investigation and development by researchers and scientists in the field.
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